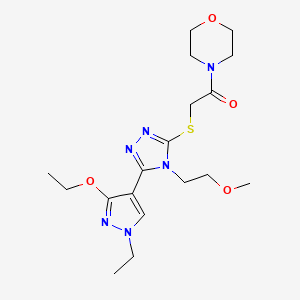
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is an intriguing compound from a chemical perspective. This compound belongs to a class of molecules characterized by the presence of both pyrazole and triazole rings, known for their versatile biological activities. The incorporation of the ethoxy and methoxyethyl groups enhances its solubility and reactivity, making it a valuable candidate for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves several steps:
Formation of the Pyrazole Ring: This begins with the reaction between hydrazine and ethyl acetoacetate under acidic conditions to form 1-ethyl-3-ethoxy-4-pyrazolecarboxylate.
Substitution with Triazole: The next step involves reacting the pyrazole compound with 3-mercapto-4-(2-methoxyethyl)-1,2,4-triazole under basic conditions to form the desired thioether linkage.
Morpholinoethyl Addition: Finally, the intermediate product is reacted with morpholinoethanone in the presence of an appropriate catalyst to yield the target compound.
Industrial Production Methods: While industrial production might follow the same basic route, the process is typically optimized for scale, yield, and cost-effectiveness. Automated flow reactors, high-throughput screening, and continuous production techniques may be employed to ensure consistent quality and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: The compound can undergo various reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Resulting in the cleavage of the thioether bond, potentially generating pyrazole or triazole derivatives.
Substitution: Particularly at the ethoxy or methoxyethyl positions, leading to a wide range of modified structures.
Common Reagents and Conditions:
Oxidation: Typically performed using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: May involve catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Often utilizes nucleophiles like amines or alcohols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products: The major products of these reactions depend on the specific conditions but generally include modified triazole and pyrazole derivatives, which retain the core structure while adding new functionalities.
Wissenschaftliche Forschungsanwendungen
In Chemistry:
Used as a building block for synthesizing more complex molecules.
Acts as a ligand in coordination chemistry due to its triazole and pyrazole rings.
In Biology:
Potential use as an antifungal or antibacterial agent, leveraging the bioactive properties of pyrazole and triazole rings.
In Medicine:
Investigation into its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer activities.
In Industry:
Utilized in the synthesis of agrochemicals and pharmaceuticals, taking advantage of its reactive functional groups.
Wirkmechanismus
The specific mechanism by which 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone exerts its effects can vary depending on its application. Generally, its bioactivity is often attributed to its ability to interact with key enzymes or receptors within biological systems. The triazole and pyrazole rings facilitate binding to metal ions or proteins, potentially disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-((5-(3-ethoxy-1H-pyrazol-4-yl)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-piperidinone.
2-((5-(3-methoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone.
Unique Aspects:
The specific combination of ethoxy, methoxyethyl, and morpholino groups in 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone confers unique solubility, reactivity, and bioavailability properties.
The presence of the morpholino group particularly enhances its interaction with biological targets, making it distinct from compounds lacking this feature.
Hope this covers all you wanted!
Eigenschaften
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O4S/c1-4-23-12-14(17(21-23)28-5-2)16-19-20-18(24(16)8-9-26-3)29-13-15(25)22-6-10-27-11-7-22/h12H,4-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKLWABNYXEJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CCOC)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2509647.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509648.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2509656.png)




![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B2509665.png)
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2509667.png)
